

Spectroscopic Confirmation of (But-3-yn-2-yl)cyclohexane: A Comparative Guide

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Compound of Interest		
Compound Name:	(But-3-yn-2-yl)cyclohexane	
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For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comparative analysis of the spectroscopic data expected for (But-3-yn-2-yl)cyclohexane, offering a clear pathway for its structural confirmation against potential isomeric alternatives.

The unambiguous identification of (But-3-yn-2-yl)cyclohexane is crucial for its application in medicinal chemistry and materials science, where precise molecular architecture dictates biological activity and physical properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of the molecule's structure. This guide outlines the expected spectroscopic characteristics of (But-3-yn-2-yl)cyclohexane and compares them with two plausible isomers: (But-3-yn-1-yl)cyclohexane and (2-ethynyl-1-methylpropyl)cyclohexane.

Predicted Spectroscopic Data Comparison

The following table summarizes the predicted key spectroscopic data for **(But-3-yn-2-yl)cyclohexane** and its isomers. These predictions are based on established principles of spectroscopy and data from structurally related compounds.



Spectroscopic Technique	(But-3-yn-2- yl)cyclohexane	(But-3-yn-1- yl)cyclohexane	(2-ethynyl-1- methylpropyl)cycloh exane
¹ H NMR (ppm)	~2.1 (s, 1H, ≡C-H), ~2.5 (quintet, 1H, CH- C≡), ~1.2 (d, 3H, CH₃), 1.0-1.9 (m, 11H, cyclohexane)	~1.9 (t, 1H, ≡C-H), ~2.2 (dt, 2H, CH ₂ -C≡), 1.0-1.8 (m, 13H, cyclohexane & CH ₂)	~2.0 (s, 1H, ≡C-H), ~2.3 (m, 1H, CH-C≡), ~0.9 (d, 6H, 2xCH₃), 1.0-1.8 (m, 11H, cyclohexane)
¹³ C NMR (ppm)	~83 (≡C-H), ~68 (C≡C), ~35 (CH-C≡), ~20 (CH₃), 25-30 (cyclohexane)	~84 (=C-H), ~68 (C=C), ~28 (CH ₂ -C=), ~18 (CH ₂), 26-34 (cyclohexane)	~83 (≡C-H), ~70 (C≡C), ~40 (CH-C≡), ~18 (2xCH₃), 26-32 (cyclohexane)
IR (cm ⁻¹)	~3300 (s, sharp, ≡C-H), ~2100 (w, C≡C), ~2920, 2850 (s, C-Halkane)	~3300 (s, sharp, ≡C- H), ~2100 (w, C≡C), ~2920, 2850 (s, C-H alkane)	~3300 (s, sharp, ≡C- H), ~2100 (w, C≡C), ~2960, 2870 (s, C-H alkane)
Mass Spec. (m/z)	136 (M+), 121 (M-15), 95, 81, 67, 55, 41	136 (M+), 107, 95, 81, 67, 55, 41	136 (M+), 95, 81, 67, 55, 43

Experimental Protocols

For the definitive confirmation of the (But-3-yn-2-yl)cyclohexane structure, the following experimental protocols are recommended.

Synthesis and Purification

(But-3-yn-2-yl)cyclohexane can be synthesized via the Grignard reaction of cyclohexylmagnesium bromide with but-3-yn-2-one, followed by dehydration.

- Grignard Reagent Formation: React bromocyclohexane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
- Reaction with Ketone: Add but-3-yn-2-one dropwise to the Grignard reagent at 0 °C.



- Workup: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
 under reduced pressure. Purify the crude product by column chromatography on silica gel
 using a hexane/ethyl acetate gradient.

Spectroscopic Analysis

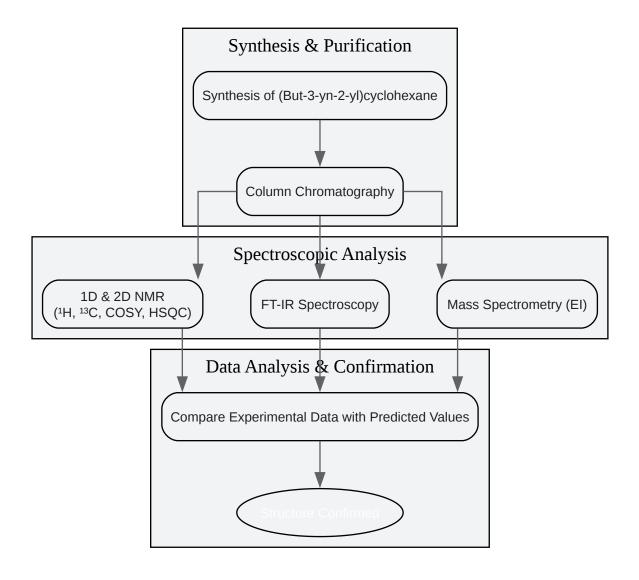
- NMR Spectroscopy:
 - Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).
 - Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
 - For ¹H NMR, a spectral width of 0-12 ppm is appropriate. For ¹³C NMR, a spectral width of 0-220 ppm is recommended.
 - Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), should be performed to confirm proton-proton and proton-carbon correlations, respectively.
- Infrared (IR) Spectroscopy:
 - Acquire the IR spectrum using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
 - Place a small drop of the neat liquid sample directly on the ATR crystal.
 - Scan in the range of 4000-400 cm⁻¹. The presence of a sharp peak around 3300 cm⁻¹ is indicative of the terminal alkyne C-H stretch.[1][2][3] A weak band between 2100-2260 cm⁻¹ corresponds to the C≡C triple bond stretch.[1][2][3]
- Mass Spectrometry (MS):
 - Analyze the sample using a mass spectrometer with Electron Ionization (EI).



- Introduce the sample via direct infusion or through a gas chromatograph (GC-MS) for separation from any minor impurities.
- The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns. For alkylcyclohexanes, fragmentation often involves the loss of the alkyl side chain or cleavage of the cyclohexane ring.[4][5]

Workflow for Spectroscopic Confirmation

The logical flow of experiments for the structural elucidation of (But-3-yn-2-yl)cyclohexane is depicted below.



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Workflow for structural confirmation.

This comprehensive approach, combining synthesis, purification, and multi-technique spectroscopic analysis, provides a robust framework for the unambiguous structural confirmation of (But-3-yn-2-yl)cyclohexane, enabling its confident use in further research and development.

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